molecular formula C11H10N2O2S B2657293 4-((2-Aminothiazol-5-yl)methyl)benzoic acid CAS No. 1038381-40-6

4-((2-Aminothiazol-5-yl)methyl)benzoic acid

Cat. No. B2657293
CAS RN: 1038381-40-6
M. Wt: 234.27
InChI Key: FQKYQEQAQULHMK-UHFFFAOYSA-N
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Description

It belongs to the class of thiazole derivatives, which are characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. Thiazoles exhibit diverse biological activities and have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents .


Synthesis Analysis

The synthesis of this compound involves a catalyst-free multicomponent reaction . Researchers effectively developed a method using 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid, and various aldehydes in an aqueous ethanol medium . The process yields 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives. Notably, this method offers green credentials, faster reaction times, and higher product yields .


Molecular Structure Analysis

The molecular structure of 4-((2-Aminothiazol-5-yl)methyl)benzoic acid consists of a benzene ring attached to a thiazole moiety. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. This compound exhibits favorable chemical reactivity due to its π-electron density distribution .


Chemical Reactions Analysis

The synthesized compound can participate in various chemical reactions. For instance, it can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. These reactions are influenced by the presence of the thiazole ring and the benzene moiety .

properties

IUPAC Name

4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c12-11-13-6-9(16-11)5-7-1-3-8(4-2-7)10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKYQEQAQULHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Aminothiazol-5-yl)methyl)benzoic acid

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